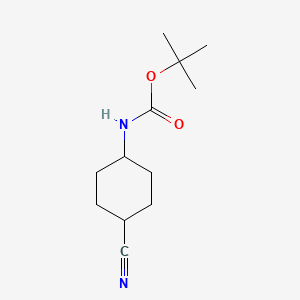

tert-Butyl (4-cyanocyclohexyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-cyanocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZJRHRMFIDRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179271 | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-12-8, 873537-32-7 | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans tert-Butyl (4-cyanocyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4-cyanocyclohexyl)carbamate

This technical guide provides a comprehensive overview of tert-butyl (4-cyanocyclohexyl)carbamate, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, potential applications, and the critical role of its stereochemistry, offering field-proven insights into its utility as a versatile chemical building block.

Chemical Identity and CAS Number

A precise Chemical Abstracts Service (CAS) number for this compound is not readily found in major chemical databases. This suggests that the compound may not be commercially available as a stock item or could be a novel chemical entity. However, the identity of the molecule is clear from its name: a cyclohexane ring substituted with a cyano group and a tert-butoxycarbonyl (Boc) protected amine group at the 4-position relative to each other.

The compound can exist as two distinct stereoisomers: cis and trans. The spatial arrangement of the cyano and carbamate groups is critical and will significantly influence the physicochemical properties and biological activity of any derivative compounds.

For the purpose of synthesis and registration, one would typically start from a known precursor. For instance, trans-4-aminocyclohexanecarbonitrile is a commercially available compound with CAS number 873651-89-9[]. The Boc-protection of this precursor would lead to trans-tert-butyl (4-cyanocyclohexyl)carbamate.

Physicochemical Properties

The fundamental properties of this compound can be calculated based on its molecular structure. These properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂O₂ |

| Molecular Weight | 224.30 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |

Synthesis and Mechanism

The most direct and reliable method for the synthesis of this compound is the N-tert-butoxycarbonylation of the corresponding 4-aminocyclohexanecarbonitrile. The Boc protecting group is widely used in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions[2].

Proposed Synthetic Protocol

This protocol outlines the synthesis of trans-tert-butyl (4-cyanocyclohexyl)carbamate from trans-4-aminocyclohexanecarbonitrile.

Materials:

-

trans-4-Aminocyclohexanecarbonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve trans-4-aminocyclohexanecarbonitrile (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution and stir at room temperature.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM.

-

Add the Boc₂O solution dropwise to the stirred solution of the amine at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure trans-tert-butyl (4-cyanocyclohexyl)carbamate.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate and deprotonation by the base yields the stable carbamate product.

Caption: Impact of stereoisomerism on conformation and activity.

The trans-isomer is expected to predominantly exist in a chair conformation where both the cyano and the carbamate groups are in the more stable equatorial positions. In contrast, the cis-isomer will have one substituent in an axial and the other in an equatorial position. This difference in three-dimensional shape can lead to significant differences in how the molecules interact with enzymes or receptors, ultimately affecting their biological activity. Therefore, careful control and characterization of the stereochemistry are essential during the synthesis and development of any drug candidate incorporating this scaffold.

Safety and Handling

As a general guideline for handling carbamates and nitriles, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) of closely related compounds like tert-butyl carbamate and aminonitriles.

Conclusion

References

-

ChemBK. tert-butyl carbamate. [Link]

-

MySkinRecipes. TRANS-4-N-BOC-AMINOMETHYL-CYCLOHEXANECARBONITRILE. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

PubChem. Cis tert-Butyl 4-aminocyclohexylcarbamate. [Link]

-

PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

- Google Patents.

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. [Link]

-

Knight Chemicals Online. tert-butyl (4-(2-tosylhydrazineyl)cyclohexyl)carbamate. [Link]

-

NIST WebBook. cis-1-Tert-butyl-4-carbomethoxycyclohexane. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl (4-cyanocyclohexyl)carbamate

Abstract

tert-Butyl (4-cyanocyclohexyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug development, serving as a valuable building block for synthesizing complex molecular architectures. Its structure incorporates a cyano group, a carbamate, and a cyclohexane ring, presenting challenges and opportunities related to stereoisomerism. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering a technical resource for researchers, scientists, and drug development professionals. We delve into the structural and thermal properties, solubility profiles, and spectroscopic signatures that define this molecule. Furthermore, this document furnishes detailed, field-proven experimental protocols for property determination, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all data is supported by authoritative references to provide a self-validating and trustworthy resource.

Chemical Identity and Structural Significance

Molecular Structure and Core Identifiers

This compound is characterized by a cyclohexane scaffold substituted with a nitrile (-C≡N) group and a tert-butoxycarbonyl (Boc)-protected amine. The presence of these functional groups makes it a versatile intermediate for introducing a 4-aminocyclohexyl moiety in synthetic schemes.

-

Molecular Formula: C₁₂H₂₀N₂O₂

-

Molecular Weight: 224.30 g/mol

-

CAS Number: 1303968-12-8[1]

-

IUPAC Name: this compound[1]

The Critical Role of Stereoisomerism

The cyclohexane ring's stereochemistry is a pivotal aspect of this molecule's identity. The substituents at the 1 and 4 positions can exist in either a cis or trans configuration relative to each other. This isomerism profoundly influences the molecule's three-dimensional shape, which in turn dictates its physical properties (e.g., melting point, solubility) and its biological activity when incorporated into a larger drug molecule.

Most commercially available samples of this compound are sold as a mixture of cis and trans isomers.[2] The separation and characterization of individual isomers are often necessary for specific applications, particularly in structure-activity relationship (SAR) studies during drug discovery. Unless otherwise specified, the data presented in this guide pertains to the isomeric mixture.

Core Physicochemical Properties

The fundamental physical properties of a compound are the cornerstone of its application in research and development, influencing everything from reaction conditions to formulation strategies.

Appearance and Thermal Properties

The physical state and thermal behavior are primary indicators of a compound's purity and stability.

| Property | Value/Description | Significance & Experimental Insight |

| Appearance | White to off-white solid/powder. | The color can be an initial indicator of purity. Any significant deviation (e.g., yellowing) may suggest the presence of impurities or degradation products. |

| Melting Point | 143-148 °C | A sharp melting point range (typically < 2°C) is indicative of a pure compound. A broad melting range, as seen here, is characteristic of an isomeric mixture or the presence of impurities, which disrupt the crystal lattice and depress the melting point.[3] |

| Boiling Point | 383.5 ± 35.0 °C (at 760 mmHg, Predicted) | This is a predicted value, as direct measurement is often impractical for non-volatile solids. It is calculated based on molecular structure and is useful for theoretical models but should not be used for practical distillation purposes. |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | This predicted value provides an estimate of the compound's mass-to-volume ratio, which can be useful in formulation and process chemistry calculations. |

Solubility Profile

Solubility is a critical parameter for drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties, as well as dictating appropriate solvents for synthesis, purification, and formulation.

| Solvent | Solubility | Rationale & Application |

| Methanol | Soluble | The polar protic nature of methanol effectively solvates both the carbamate and cyano groups, making it a good solvent for reactions and for preparing analytical samples (e.g., for HPLC or NMR). |

| Chloroform | Soluble | A polar aprotic solvent that can dissolve the compound, useful for extraction and chromatography. |

| Methylene Chloride | Soluble | Similar to chloroform, it is a common solvent for organic reactions and purifications involving this type of compound. |

| Water | Slightly Soluble / Insoluble | The large hydrophobic cyclohexane and tert-butyl groups dominate the molecule's character, leading to poor aqueous solubility. This is a key consideration for bioavailability. |

| Petroleum Ether | Slightly Soluble | As a nonpolar solvent, it is generally a poor choice for this compound but can be used in mixed-solvent systems for recrystallization to precipitate the product. |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3300-3400 | N-H (Carbamate) | Stretching | Medium |

| ~2950-2850 | C-H (Aliphatic) | Stretching | Strong |

| ~2245 | C≡N (Nitrile) | Stretching | Medium, Sharp |

| ~1680-1710 | C=O (Carbamate) | Stretching | Strong |

| ~1390 & ~1365 | C(CH₃)₃ (tert-Butyl) | Bending (Doublet) | Medium |

Expert Insight: The nitrile stretch (~2245 cm⁻¹) is a particularly diagnostic peak due to its sharp appearance in a relatively uncongested region of the spectrum.[4] The strong carbonyl peak and the N-H stretch confirm the presence of the Boc-protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of cis and trans isomers, the NMR spectrum will be complex, showing two sets of signals for many of the protons and carbons.

-

¹H NMR:

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This signal is typically sharp and intense.

-

~1.20-2.20 ppm (multiplets, 10H): The protons on the cyclohexane ring. The complexity and overlap in this region are significant due to the multiple signals from both cis and trans isomers and their respective axial/equatorial protons.

-

~3.50 ppm & ~4.50 ppm (broad signals, 1H each): The methine proton attached to the nitrogen (CH-NH) and the N-H proton of the carbamate. The chemical shifts can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

~28.3 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~25-45 ppm: Multiple signals corresponding to the methylene and methine carbons of the cyclohexane ring. The distinct chemical shifts for the cis and trans isomers will be most apparent here.

-

~79.5 ppm: The quaternary carbon of the tert-butyl group.

-

~121 ppm: The carbon of the nitrile group (C≡N).

-

~155 ppm: The carbonyl carbon of the carbamate group.

-

Experimental Protocols for Property Determination

To ensure scientific integrity, the methods used to determine physical properties must be robust and reproducible.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive measure of purity. Impurities or the presence of multiple isomers disrupt the crystal lattice, requiring less energy (a lower temperature) to transition to a liquid state over a wider temperature range.[3] This protocol uses a digital apparatus for precision and slow heating rates to ensure thermal equilibrium.

Methodology:

-

Sample Preparation: Finely crush a small amount (2-3 mg) of the this compound sample on a clean, dry surface.[5]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small plug of material. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[3][5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.[6]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-15 °C/min) to find an approximate melting range. This saves time during the accurate measurement. Allow the apparatus to cool significantly.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.[7]

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical to allow for complete heat transfer and to obtain an accurate reading.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5][6]

-

Validation: For a self-validating system, periodically check the apparatus's calibration with a certified standard of known melting point (e.g., benzoic acid).

Workflow: General Approach to Solubility Assessment

Causality: Determining solubility is essential for designing experiments and formulations. The "shake-flask" method is a traditional and reliable way to determine equilibrium solubility, ensuring the solvent is fully saturated with the solute.[8]

Diagram: Workflow for Solubility Determination

Caption: A workflow for determining equilibrium solubility using the shake-flask method.

Handling, Storage, and Safety

Safe handling and appropriate storage are paramount in a laboratory setting to ensure researcher safety and maintain compound integrity.

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption and degradation.[9][10]

Conclusion

This compound is a compound defined by its bifunctional nature and inherent stereoisomerism. Its physical properties, such as a broad melting point and varied solubility profile, are direct consequences of its structure, particularly the presence of a mixture of cis and trans isomers. The spectroscopic data provides a clear fingerprint for its identification, with the nitrile and carbamate groups offering distinct and easily identifiable signals. The protocols and workflows detailed in this guide provide researchers with robust, validated methods for characterizing this and similar compounds, underpinning the scientific integrity required in drug discovery and development. A thorough understanding of these foundational properties is essential for the effective utilization of this versatile chemical building block in the synthesis of next-generation therapeutics.

References

- 1. This compound 97% | CAS: 1303968-12-8 | AChemBlock [achemblock.com]

- 2. knightchem-store.com [knightchem-store.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. scribd.com [scribd.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

The Strategic Application of tert-Butyl (4-cyanocyclohexyl)carbamate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Medicinal Chemistry

In the intricate landscape of pharmaceutical development, the success of a novel therapeutic agent often hinges on the strategic use of seemingly simple building blocks. tert-Butyl (4-cyanocyclohexyl)carbamate is a prime example of such a crucial yet often overlooked intermediate. Its unique bifunctional nature, combining a protected amine with a reactive nitrile group on a conformationally defined cyclohexyl scaffold, offers medicinal chemists a versatile tool for navigating the complexities of drug design. This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and strategic applications, empowering researchers to leverage its full potential in the synthesis of next-generation therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is a carbamate-protected amine derivative of 4-cyanocyclohexylamine. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1] The presence of the nitrile group provides a handle for a variety of chemical transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid, further expanding its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O₂ | |

| Molecular Weight | 224.30 g/mol | |

| Appearance | Off-white to white solid | General observation for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from similar structures |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids | [1] |

Synthesis and Purification: A Reproducible Pathway

The synthesis of this compound typically involves the protection of the amino group of 4-aminocyclohexanecarbonitrile. A common and efficient method is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-aminocyclohexanecarbonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq).

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting amine.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Synthesis workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | δ (ppm): ~4.5 (br s, 1H, NH), ~3.5 (m, 1H, CH-N), ~2.5 (m, 1H, CH-CN), 1.8-1.2 (m, 8H, cyclohexyl CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~155 (C=O), ~122 (CN), ~80 (C(CH₃)₃), ~50 (CH-N), ~30-40 (cyclohexyl carbons), ~28 (C(CH₃)₃) |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2950 (C-H stretch), ~2240 (C≡N stretch), ~1690 (C=O stretch, carbamate) |

| Mass Spec (ESI-MS) | m/z: 225.16 [M+H]⁺, 247.14 [M+Na]⁺ |

Note: The predicted data is based on the analysis of structurally similar compounds and general chemical shift/frequency tables.[2][3]

The Role in Medicinal Chemistry: A Versatile Scaffold

The true value of this compound lies in its application as a versatile building block in drug discovery. The carbamate functionality is a key structural motif in many approved drugs, often serving as a stable and bioavailable peptide bond isostere.[4][5]

The strategic importance of this molecule can be understood through its potential transformations:

Caption: Key synthetic transformations of the title compound.

-

Access to Diamines: The nitrile group can be readily reduced to a primary amine, yielding a Boc-protected 1,4-diaminocyclohexane derivative. This diamine scaffold is prevalent in many biologically active molecules, including enzyme inhibitors and receptor ligands. The differential protection allows for selective functionalization at one of the amino groups.

-

Formation of Amino Acids: Hydrolysis of the nitrile group provides access to a protected amino acid with a cyclohexyl backbone. These non-natural amino acids can be incorporated into peptides to enhance their stability, conformational rigidity, and pharmacokinetic properties.

-

Scaffold for Library Synthesis: The dual functionality of this molecule makes it an excellent starting point for the synthesis of compound libraries for high-throughput screening. The protected amine and the nitrile can be independently modified to generate a diverse set of molecules for biological evaluation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion: A Strategic Asset in the Chemist's Toolbox

This compound represents more than just a chemical intermediate; it is a strategic asset in the design and synthesis of complex molecular architectures. Its robust protecting group strategy, coupled with the versatile reactivity of the nitrile moiety, provides a reliable and efficient platform for the construction of novel drug candidates. By understanding its fundamental chemistry and synthetic potential, researchers can unlock new avenues for therapeutic innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8744. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

Loev, B., & Kormendy, M. F. (1963). A New General Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421–3426. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Google Patents (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

The Royal Society of Chemistry (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Human Metabolome Database (2021). Showing metabocard for Tert-Butyl carbamate (HMDB0258841). Retrieved from [Link]

-

Turel, I., & Kljun, J. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 25(22), 2586-2605. Retrieved from [Link]

-

Dopfer, O., et al. (2004). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Angewandte Chemie International Edition, 43(42), 5641-5644. Retrieved from [Link]

-

MDPI (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

PubChem (n.d.). Cis tert-Butyl 4-aminocyclohexylcarbamate. Retrieved from [Link]

-

ResearchGate (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate,.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-cyanocyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to tert-butyl (4-cyanocyclohexyl)carbamate, a key intermediate in the development of various pharmaceutical agents. The document details the primary synthetic strategies, focusing on the Boc protection of 4-aminocyclohexanecarbonitrile and the reductive amination of 4-oxocyclohexanecarbonitrile. Emphasis is placed on the chemical principles, experimental protocols, and the critical aspect of stereoisomer control (cis/trans). This guide is intended for researchers, scientists, and professionals in drug development, offering practical insights to facilitate the efficient and safe synthesis of this important building block.

Introduction

This compound serves as a crucial bifunctional molecule in medicinal chemistry and organic synthesis. The presence of a Boc-protected amine and a nitrile group on a cyclohexane scaffold allows for selective chemical transformations, making it a valuable intermediate for constructing complex molecular architectures.[1] The tert-butoxycarbonyl (Boc) protecting group is widely employed due to its stability under various conditions and its straightforward removal under acidic conditions, enabling controlled manipulation of the amino functionality.[2][3][4][5] The nitrile group, on the other hand, can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing significant synthetic versatility.

The cyclohexane ring introduces stereochemical considerations, with the relative orientation of the carbamate and nitrile groups (cis or trans) often playing a pivotal role in the biological activity of the final pharmaceutical product.[6][7][8] Consequently, synthetic strategies that allow for the selective synthesis of a particular isomer are of high importance. This guide will explore the prevalent methods for synthesizing this compound, with a focus on practical execution and stereochemical outcomes.

Primary Synthetic Pathways

Two principal retrosynthetic approaches dominate the synthesis of this compound. The first involves the direct Boc protection of pre-existing 4-aminocyclohexanecarbonitrile. The second, and often more versatile approach, starts from 4-oxocyclohexanecarbonitrile and introduces the amino group via reductive amination, followed by Boc protection.

Pathway A: Boc Protection of 4-Aminocyclohexanecarbonitrile

This is the most direct route, assuming the availability of the starting amine. The core of this pathway is the reaction of 4-aminocyclohexanecarbonitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

The protection of an amine with Boc₂O is a well-established and robust transformation.[3][4][9] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.[3][9] This is followed by the collapse of the tetrahedral intermediate and the loss of a molecule of tert-butoxycarbonate, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate to yield the final product.[3] The choice of base is crucial to neutralize the protonated amine and facilitate the reaction. Common bases include sodium hydroxide, sodium bicarbonate, or organic bases like triethylamine or 4-dimethylaminopyridine (DMAP).[4][5]

The stereochemistry of the final product in this pathway is entirely dependent on the stereochemistry of the starting 4-aminocyclohexanecarbonitrile. If a specific isomer (cis or trans) is desired, a stereochemically pure starting material is required.

Materials:

-

4-Aminocyclohexanecarbonitrile (cis/trans mixture or pure isomer)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-aminocyclohexanecarbonitrile (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (1.5 eq).

-

Stir the mixture vigorously at room temperature.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Table 1: Typical Reaction Parameters for Pathway A

| Parameter | Value |

| Solvent | THF/Water (1:1) |

| Base | Sodium Bicarbonate |

| Boc₂O Equivalents | 1.1 |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Pathway B: Reductive Amination of 4-Oxocyclohexanecarbonitrile

Reductive amination is a powerful method for forming C-N bonds.[12][13] The reaction begins with the condensation of the ketone (4-oxocyclohexanecarbonitrile) with an amine source (e.g., ammonia or an ammonium salt) to form an imine intermediate. This imine is then reduced to the corresponding amine.[13] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for reducing imines in the presence of ketones.[10][13]

For a one-pot reductive amination/Boc protection, the amine formed in situ is immediately trapped by Boc₂O present in the reaction mixture.[10][11] This prevents potential side reactions, such as the dialkylation of the newly formed amine.[10] The stereochemical outcome of the reductive amination can be influenced by the choice of reducing agent and reaction conditions, often leading to a mixture of cis and trans isomers.

Materials:

-

4-Oxocyclohexanecarbonitrile

-

Ammonium acetate

-

Sodium triacetoxyborohydride (STAB)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 4-oxocyclohexanecarbonitrile (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous dichloromethane, stir the mixture at room temperature for 1 hour.

-

Add di-tert-butyl dicarbonate (1.2 eq) to the mixture.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify by column chromatography on silica gel.

Table 2: Typical Reaction Parameters for Pathway B (One-Pot)

| Parameter | Value |

| Amine Source | Ammonium Acetate |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-85% |

Stereoisomer Separation and Characterization

The synthesis of this compound often results in a mixture of cis and trans isomers. The separation of these isomers is a critical step for applications requiring stereochemically pure compounds.

Separation Techniques

Column chromatography on silica gel is the most common method for separating the cis and trans isomers of this compound. The difference in polarity between the two isomers, arising from their different spatial arrangements, allows for their separation. The trans isomer is typically less polar and elutes first from the column. Careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation. Other techniques, such as fractional crystallization, may also be applicable depending on the specific properties of the isomers.[14]

Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (attached to the nitrogen) and C4 (attached to the nitrile), are diagnostic. In the trans isomer, the protons at C1 and C4 are typically axial, leading to larger coupling constants with adjacent axial protons. In the cis isomer, one of these protons is axial and the other is equatorial, resulting in different coupling patterns.

Visualization of Synthetic Pathways

The following diagrams illustrate the two primary synthetic pathways discussed.

Caption: Overview of the two primary synthetic pathways to this compound.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the direct Boc protection of 4-aminocyclohexanecarbonitrile and the reductive amination of 4-oxocyclohexanecarbonitrile followed by Boc protection. The choice of pathway depends on the availability of starting materials and the desired level of control over stereochemistry. This guide has provided detailed insights into the underlying chemical principles, practical experimental protocols, and methods for isomer separation and characterization. By leveraging this information, researchers and drug development professionals can confidently and efficiently synthesize this valuable intermediate for their research and development endeavors.

References

- Organic Syntheses. Carbamic acid, tert-butyl ester.

- Benchchem. An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.

- Google Patents. US3880925A - Separation and purification of cis and trans isomers.

- European Patent Office. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1.

- ChemicalBook. TERT-BUTYL 4-CYANOPHENYLCARBAMATE synthesis.

- Patsnap Eureka. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.

- Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Sigma-Aldrich. N-4-Boc-aminocyclohexanone 95 179321-49-4.

- MySkinRecipes. TRANS-4-N-BOC-AMINOMETHYL-CYCLOHEXANECARBONITRILE.

- Google Patents. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.

- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- Master Organic Chemistry. Amine Protection and Deprotection.

- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.

- Fisher Scientific. Amine Protection / Deprotection.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Arkat USA. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.

- PubMed. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection.

- Master Organic Chemistry. Reductive Amination, and How It Works.

- PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.

- Chemistry Steps. Boc Protecting Group for Amines.

Sources

- 1. TRANS-4-N-BOC-AMINOMETHYL-CYCLOHEXANECARBONITRILE [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organicreactions.org [organicreactions.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

A Researcher's Roadmap: Elucidating the Mechanism of Action of Novel Chemical Entities – A Case Study of tert-Butyl (4-cyanocyclohexyl)carbamate

Abstract: The journey from a novel chemical entity to a validated therapeutic agent is contingent on a deep understanding of its mechanism of action (MOA). While many molecules are synthesized as intermediates, their structural motifs often suggest latent biological activity. This technical guide uses tert-Butyl (4-cyanocyclohexyl)carbamate as a case study to present a systematic, multi-phase roadmap for MOA elucidation. We address the compound not as a known bioactive agent, but as a molecule of unknown potential, thereby providing a universally applicable framework for researchers in drug discovery. This document outlines a logical progression from initial hypothesis generation based on chemical structure to target identification, validation, and pathway analysis, complete with detailed experimental protocols and decision-making workflows.

Part 1: Compound Analysis and Hypothesis Generation

This compound is an organic molecule whose primary documented role is a bifunctional building block in chemical synthesis.[1][2] An analysis of its structure reveals three key features:

-

The tert-Butoxycarbonyl (Boc) Carbamate: The Boc group is a widely used protecting group for amines in multi-step organic synthesis.[3][4] It is stable under many conditions but can be readily removed with acid, revealing the primary amine.[5] In a biological context, the carbamate moiety itself is a structural feature in many active pharmaceutical ingredients and can function as a prodrug or a stable pharmacophore.[6][7]

-

The Cyclohexyl Scaffold: This saturated ring provides a rigid, three-dimensional structure that can orient the functional groups for specific interactions with a biological target.

-

The Cyano (-C≡N) Group: The nitrile is a versatile functional group that can act as a hydrogen bond acceptor, a metabolic handle, or a reactive warhead in certain covalent inhibitors.

The presence of the carbamate functional group is particularly noteworthy. Many carbamate-containing compounds are known to exert their biological effects by inhibiting the enzyme acetylcholinesterase (AChE).[8][9] This enzyme is critical for breaking down the neurotransmitter acetylcholine, and its inhibition is a mechanism used by insecticides and certain drugs.[9][10] This leads to our primary, testable hypothesis.

Initial Hypotheses:

-

Hypothesis A (Direct Target Interaction): Based on its structural class, this compound acts as a direct, reversible inhibitor of acetylcholinesterase.[9][11]

-

Hypothesis B (Prodrug Activity): The molecule is biologically inactive until the Boc group is cleaved in vivo, exposing the primary amine of 4-cyanocyclohexylamine, which is the true bioactive agent.

-

Hypothesis C (Novel Target Interaction): The molecule does not target cholinesterases but interacts with an entirely different protein class through a combination of its scaffold and functional groups.

This guide will systematically outline the experimental strategy to test these hypotheses.

Part 2: A Phased Experimental Approach to MOA Determination

A logical, phased approach is critical to efficiently allocate resources and build a coherent biological narrative. We propose a three-phase workflow: Foundational Screening, Phenotypic Discovery, and Target Validation.

Phase 1: Foundational Assays & Target Class Screening

The first phase aims to rapidly test our most direct hypothesis (Hypothesis A) and broadly survey for other potential interactions.

Objective: To determine if the compound is a cholinesterase inhibitor and to screen for activity against major drug target families.

Experimental Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol provides a direct test of Hypothesis A.

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the absorbance of which is measured at 412 nm. An inhibitor will reduce the rate of color development.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0).

-

Assay Plate Setup: In a 96-well microplate, add 25 µL of each compound dilution. Include wells for a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add 50 µL of a solution containing human recombinant AChE to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Substrate Addition: Add 25 µL of a solution containing DTNB and 25 µL of a solution containing the substrate, acetylthiocholine iodide.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: The results should be summarized in a clear table.

| Compound | Target | Assay Type | IC50 (µM) [95% CI] |

| This compound | hAChE | Enzymatic | TBD |

| Donepezil (Positive Control) | hAChE | Enzymatic | ~0.01 |

If the compound shows no activity against AChE, the next step is a broad liability screen to test Hypothesis C. This involves screening the compound against a commercially available panel of common drug targets (e.g., kinases, GPCRs, ion channels). A null result from these screens would lead us to Phase 2.

Logical Workflow for Phase 1

Caption: Phase 2 workflow for phenotypic discovery and target ID.

Phase 3: Target Validation and Pathway Analysis

Identifying a binding partner is not sufficient; it must be proven that the interaction with this target is responsible for the observed cellular phenotype.

Objective: To confirm the identified target is functionally relevant and to map the downstream signaling consequences of its modulation.

Experimental Protocol 3: Western Blot for Downstream Pathway Analysis

Principle: If the identified target is a kinase, for example, its inhibition should lead to a decrease in the phosphorylation of its known substrates. Western blotting can detect these changes in protein phosphorylation.

Step-by-Step Methodology:

-

Cell Treatment & Lysis: Treat cells with the compound at its GI50 concentration for various time points (e.g., 0, 15 min, 1 hr, 6 hr). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream substrate.

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Repeat the process with an antibody for the total (phosphorylated + unphosphorylated) form of the substrate and a loading control (e.g., GAPDH).

-

-

Detection: Add a chemiluminescent substrate and image the resulting light emission.

-

Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein upon compound treatment confirms pathway modulation.

Hypothetical Signaling Pathway

Caption: Hypothetical pathway showing compound inhibiting a target kinase.

Conclusion

The path to understanding the mechanism of action for a novel compound like this compound is a process of systematic, hypothesis-driven investigation. While its documented identity is that of a synthetic intermediate, its chemical structure provides rational starting points for biological inquiry. By progressing through phased screening, from direct enzymatic assays to unbiased phenotypic discovery and finally to rigorous target validation, researchers can build a comprehensive and trustworthy biological case for any new molecule. This guide provides the strategic framework and core protocols necessary to embark on that journey, transforming a molecule of unknown function into a tool for biological understanding and potentially a therapeutic of the future.

References

-

Salehi, B., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

-

Chem Thinker Labs. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical News. [Link]

-

Pace, V., & Holzer, W. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Garlich, F. M., & Varacallo, M. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

-

Keeley, L. (2011). 9. Carbamate Insecticide Action. YouTube. [Link]

-

Karampela, S., & Mouchlis, V. D. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Toxics, 12(1), 2. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Terbucarb. PubChem Compound Database. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Terbucarb | C17H27NO2 | CID 15967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of tert-Butyl (4-cyanocyclohexyl)carbamate

This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl (4-cyanocyclohexyl)carbamate (CAS No. 200980-03-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of solubility principles, robust experimental methodologies for its determination, and the rationale behind these advanced protocols. Given the limited publicly available solubility data for this specific compound, this guide focuses on empowering researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physical properties governing this progression is solubility.[1][2][3] Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous solution, directly influences a compound's bioavailability, manufacturability, and formulation possibilities.[2][4] Poorly soluble compounds can lead to unpredictable results in biological assays, hinder absorption when administered orally, and create significant hurdles in developing stable and effective dosage forms.[1][5]

This compound is a bifunctional molecule featuring a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, a polar cyano group, and a non-polar cyclohexane ring. This structural complexity suggests a nuanced solubility profile, making a thorough investigation essential for its application as a synthetic intermediate in medicinal chemistry. This guide provides the theoretical framework and practical, field-proven protocols to accurately characterize this crucial parameter.

Molecular Profile and Solubility Predictions

Understanding a molecule's structure is the first step in predicting its behavior. The structure of this compound dictates its interactions with various solvents.

-

tert-Butoxycarbonyl (Boc) Group: This group is largely non-polar and sterically hindering, contributing to solubility in non-polar organic solvents.

-

Cyclohexane Ring: The aliphatic ring is hydrophobic and will favor interactions with non-polar solvents.

-

Carbamate Linkage (-NHCOO-): This group has hydrogen bond donating (N-H) and accepting (C=O) capabilities, allowing for interactions with polar protic and aprotic solvents.

-

Cyano Group (-C≡N): This is a strongly polar, aprotic functional group with a significant dipole moment, enhancing solubility in polar aprotic solvents.

Expertise-Driven Hypothesis: Based on the principle of "like dissolves like," we can predict that this compound will exhibit:

-

Low solubility in highly polar protic solvents like water, due to the dominance of its non-polar structural elements.

-

Moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) where the cyano and carbamate groups can engage in dipole-dipole interactions.

-

Good solubility in less polar solvents like Dichloromethane (DCM) and Ethyl Acetate, which can effectively solvate the entire molecule.

-

Moderate solubility in non-polar solvents like hexanes, where van der Waals forces will be the primary interaction.

This hypothesis forms the basis for selecting an appropriate range of solvents for experimental determination.

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[6] The protocol described here is a self-validating system designed to ensure that true equilibrium is reached and accurately measured. This method is adapted from established guidelines such as those from the OECD.[7][8][9][10]

3.1. Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.[6][11][12]

3.2. Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound into several glass vials (perform in triplicate for each solvent). The amount should be in clear excess of its estimated solubility.

-

Causality: Using a significant excess ensures that the solution becomes saturated, which is the definition of solubility. Triplicates are essential for statistical validity.

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours.[5][11] A self-validating approach involves taking measurements at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[10] Sufficient agitation time is the most crucial parameter to ensure the dissolution process has reached a true thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand briefly at the test temperature.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Causality: Centrifugation is superior to filtration in this context as it minimizes potential compound loss due to adsorption onto a filter membrane.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Avoid disturbing the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as detailed in Section 5.

-

Calculate the concentration in the original supernatant, which corresponds to the solubility of the compound in that solvent at that temperature.

-

Illustrative Solubility Data

While specific experimental data for this compound is not publicly available, the following table represents an illustrative example of results that could be obtained using the protocol above. This data is structured to facilitate comparison and interpretation.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Illustrative Solubility (mg/mL) at 25°C |

| Polar Protic | Water | 10.2 | Low | < 0.1 |

| Methanol | 5.1 | Moderate | ~15 | |

| Polar Aprotic | DMSO | 7.2 | High | > 100 |

| Acetonitrile | 5.8 | Moderate | ~25 | |

| Less Polar | Dichloromethane | 3.1 | High | > 100 |

| Ethyl Acetate | 4.4 | High | ~80 | |

| Non-Polar | Hexane | 0.1 | Low | < 1 |

Interpretation: The illustrative data aligns with our initial hypothesis. The high solubility in DCM and DMSO reflects their ability to effectively solvate the different functional groups of the molecule. The poor solubility in water and hexane highlights the molecule's mixed polarity, which prevents strong, favorable interactions with either extreme of the polarity scale.

Analytical Protocol: Quantification by HPLC-UV

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) is the method of choice for its precision, accuracy, and sensitivity.[13][14] U.S. EPA methods for carbamate analysis often rely on HPLC, underscoring its suitability.[13][15]

5.1. Principle

The saturated solution is injected into an HPLC system. The compound is separated from any potential impurities on a reversed-phase column and detected by a UV detector. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration.

5.2. Analytical Method Development Workflow

Caption: HPLC-UV Method Development and Quantification Workflow.

5.3. Step-by-Step Methodology

-

Instrument & Conditions:

-

HPLC System: Standard HPLC with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: A reversed-phase column such as a C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[16]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is typical.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.[16]

-

Detection Wavelength (λ): Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: 10 µL.

-

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a set of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.

-

Trustworthiness: A multi-point calibration curve ensures the accuracy of the quantification across a range of concentrations.

-

-

Analysis and Calculation:

-

Inject the calibration standards, followed by the diluted solubility samples (in triplicate).

-

Plot the peak area of the standards against their known concentrations to generate a linear regression curve. The correlation coefficient (R²) should be >0.999 for a reliable method.

-

Use the equation of the line (y = mx + c) to calculate the concentration of the diluted samples from their measured peak areas.

-

Multiply the result by the dilution factor to determine the final solubility value.

-

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to determining the solubility of this compound. By combining theoretical prediction with a robust, self-validating experimental protocol like the shake-flask method and precise HPLC-UV quantification, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis and drug development. Adherence to these detailed methodologies ensures not only accuracy but also reproducibility, the cornerstone of scientific integrity.

References

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Retrieved from [Link]

-

ResearchGate. (2002). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. Retrieved from [Link]

-

S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. Retrieved from [Link]

-

Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ACS Publications. (2006). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry. Retrieved from [Link]

-

LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]

-

Unknown. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2007). Principles of Solubility. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. s4science.at [s4science.at]

- 14. agilent.com [agilent.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pubs.acs.org [pubs.acs.org]

Navigating the Niche: A Technical Guide to Sourcing and Qualifying tert-Butyl (4-cyanocyclohexyl)carbamate

For researchers, scientists, and drug development professionals, the timely acquisition of high-quality, well-characterized chemical intermediates is paramount to project success. While many building blocks are readily available, certain structurally unique molecules require a more nuanced procurement strategy. tert-Butyl (4-cyanocyclohexyl)carbamate is one such intermediate—a valuable synthon that is not typically an off-the-shelf catalog item.

This guide provides an in-depth technical framework for navigating the sourcing, evaluation, and quality control of this compound. Rather than a simple list of potential suppliers, we will delve into the practical realities of acquiring this compound, which almost invariably involves a custom synthesis engagement. We will explore how to vet potential contract research organizations (CROs), outline a plausible synthetic route to inform your technical discussions, and establish a robust quality control protocol to ensure the material you receive meets the stringent requirements of your research and development programs.

The Sourcing Reality: Custom Synthesis as the Primary Route

An initial search for this compound (CAS 1303968-12-8) reveals its specialized nature. While some chemical suppliers like ChemScene list the compound, they often indicate that it is available via custom synthesis.[1] This sourcing route, while common for novel or niche intermediates, necessitates a higher level of due diligence from the researcher.

The selection of a custom synthesis partner is a critical decision that extends beyond mere cost considerations. It is a choice that directly impacts project timelines, budgetary control, and, most importantly, the quality and reliability of the final compound.

Identifying and Vetting Potential Custom Synthesis Partners

The ideal partner for synthesizing this compound will have demonstrable expertise in several key areas:

-

Carbamate Chemistry: The formation of the tert-butoxycarbonyl (Boc) group is a standard transformation, but a supplier should have extensive experience with various Boc protection protocols to optimize yield and purity.[2][3][4]

-

Heterocyclic Chemistry: Experience with cyclohexyl derivatives is crucial to manage stereoisomerism (cis/trans) and potential side reactions.

-

Purification and Characterization: The supplier must possess advanced analytical capabilities to isolate the desired isomer and provide a comprehensive Certificate of Analysis (CoA).

-

Scalability: Consider your project's future. A partner capable of scaling up from milligrams to kilograms can prevent costly and time-consuming tech transfer later in the development cycle.

Initial Screening of Suppliers:

A practical starting point is to identify suppliers who offer structurally analogous, catalog-available compounds. These companies often have the requisite chemical expertise and may offer competitive custom synthesis services.

| Compound Name | CAS Number | Potential Supplier(s) | Notes |

| tert-Butyl (4-aminocyclohexyl)carbamate | 195314-59-1 | Sigma-Aldrich, BLD Pharm | A key precursor or related building block. Availability suggests experience with the core scaffold. |

| cis-4-Cyanocyclohexylamine hydrochloride | 1387445-51-3 | Parchem | The direct precursor amine, indicating its commercial viability.[5] |

| tert-Butyl (4-oxocyclohexyl)carbamate | 179321-49-4 | BLD Pharm | Demonstrates capability in functionalizing the cyclohexyl ring. |

The Custom Synthesis Workflow: A Step-by-Step Guide

Engaging a custom synthesis supplier follows a structured process. Understanding this workflow allows for better project management and clearer communication between the client and the CRO.

References

- 1. chemscene.com [chemscene.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. parchem.com [parchem.com]

The Strategic Application of Boc-Protected Cyanocyclohexylamine in Contemporary Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tert-butoxycarbonyl (Boc)-protected 1-amino-1-cyanocyclohexane, a seemingly unassuming building block, has emerged as a cornerstone in the synthesis of pioneering therapeutics. Its unique combination of a sterically defined cyclic scaffold, a reactive nitrile "warhead," and the versatile Boc protecting group makes it an invaluable asset in the medicinal chemist's toolbox. This in-depth technical guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of Boc-protected cyanocyclohexylamine. We will delve into its critical role in the development of potent and selective enzyme inhibitors, particularly for dipeptidyl peptidase-4 (DPP-4) and cathepsins, and provide detailed, field-proven insights into its strategic deployment in drug discovery programs.

Introduction: The Strategic Value of a Multifunctional Building Block